Cas no 844891-30-1 (tert-butyl 2-fluoro-6-formylphenylcarbamate)

tert-butyl 2-fluoro-6-formylphenylcarbamate structure
844891-30-1 structure
Nome del prodotto:tert-butyl 2-fluoro-6-formylphenylcarbamate
Numero CAS:844891-30-1
MF:C12H14FNO3
MW:239.24286699295
MDL:MFCD11506021
CID:1011886
PubChem ID:11506970

tert-butyl 2-fluoro-6-formylphenylcarbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-butyl 2-fluoro-6-formylphenylcarbamate
    • tert-butyl N-(2-fluoro-6-formylphenyl)carbamate
    • (2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-(2-fluoro-6-formylphenyl)carbamate (ACI)
    • Carbamic acid, (2-fluoro-6-formylphenyl)-, 1,1-dimethylethyl ester (9CI)
    • EN300-318081
    • AB64121
    • tert-Butyl (2-fluoro-6-formylphenyl)carbamate
    • 844891-30-1
    • D86996
    • CS-0341606
    • DB-309735
    • Z1505697923
    • DTXSID50467740
    • MFCD11506021
    • tert-Butyl(2-fluoro-6-formylphenyl)carbamate
    • (2-Fluoro-6-formyl-phenyl)-carbamic acid t-butyl ester
    • OGTSMYJQTZJPRZ-UHFFFAOYSA-N
    • SCHEMBL2968874
    • MDL: MFCD11506021
    • Inchi: 1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16)
    • Chiave InChI: OGTSMYJQTZJPRZ-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(NC(OC(C)(C)C)=O)=C(F)C=CC=1

Proprietà calcolate

  • Massa esatta: 239.09577147g/mol
  • Massa monoisotopica: 239.09577147g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.4Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 283.1±30.0 °C at 760 mmHg
  • Punto di infiammabilità: 125.0±24.6 °C
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

tert-butyl 2-fluoro-6-formylphenylcarbamate Informazioni sulla sicurezza

tert-butyl 2-fluoro-6-formylphenylcarbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-318081-0.1g
tert-butyl N-(2-fluoro-6-formylphenyl)carbamate
844891-30-1 95.0%
0.1g
$156.0 2025-03-19
abcr
AB536446-50mg
(2-Fluoro-6-formyl-phenyl)-carbamic acid t-butyl ester; .
844891-30-1
50mg
€300.40 2024-08-02
Enamine
EN300-318081-0.05g
tert-butyl N-(2-fluoro-6-formylphenyl)carbamate
844891-30-1 95.0%
0.05g
$105.0 2025-03-19
TRC
B815548-10mg
tert-Butyl 2-Fluoro-6-formylphenylcarbamate
844891-30-1
10mg
$ 50.00 2022-06-06
TRC
B815548-50mg
tert-Butyl 2-Fluoro-6-formylphenylcarbamate
844891-30-1
50mg
$ 185.00 2022-06-06
eNovation Chemicals LLC
D967761-250mg
(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester
844891-30-1 95%
250mg
$340 2024-07-28
eNovation Chemicals LLC
D967761-5g
(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester
844891-30-1 95%
5g
$2675 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0574-5g
(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester
844891-30-1 96%
5g
15264.76CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0574-100mg
(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester
844891-30-1 96%
100mg
1221.18CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0574-250mg
(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester
844891-30-1 96%
250mg
¥2605.69 2025-01-21

tert-butyl 2-fluoro-6-formylphenylcarbamate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  3 h, -50 °C
1.2 -50 °C → 25 °C
Riferimento
In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids
Schlosser, Manfred; et al, European Journal of Organic Chemistry, 2006, (13), 2956-2969

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Toluene ;  2 h, reflux
2.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  3 h, -50 °C
2.2 -50 °C → 25 °C
Riferimento
In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids
Schlosser, Manfred; et al, European Journal of Organic Chemistry, 2006, (13), 2956-2969

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  overnight, reflux; cooled
2.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → -20 °C; -20 °C → -78 °C
2.2 overnight, -78 °C → rt
Riferimento
Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure
Degnan, Andrew P.; et al, Journal of Medicinal Chemistry, 2008, 51(16), 4858-4861

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → -20 °C; -20 °C → -78 °C
1.2 overnight, -78 °C → rt
Riferimento
Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure
Degnan, Andrew P.; et al, Journal of Medicinal Chemistry, 2008, 51(16), 4858-4861

tert-butyl 2-fluoro-6-formylphenylcarbamate Raw materials

tert-butyl 2-fluoro-6-formylphenylcarbamate Preparation Products

tert-butyl 2-fluoro-6-formylphenylcarbamate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:844891-30-1)tert-butyl 2-fluoro-6-formylphenylcarbamate
A1042603
Purezza:99%
Quantità:1g
Prezzo ($):562.0